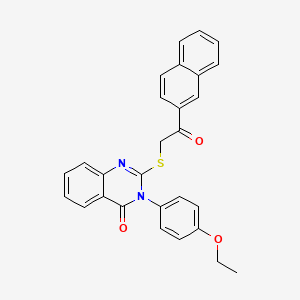
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-2-((2-(naphthalen-2-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one: belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with an ethoxyphenyl group and a naphthalen-2-yl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.
Métodos De Preparación
Synthetic Routes:
Condensation Reaction:
Industrial Production:
Análisis De Reacciones Químicas
EQTQ undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrazine hydrate or sodium borohydride yields the corresponding hydroquinazolinone.
Substitution: Nucleophilic substitution reactions occur at the ethoxyphenyl group.
Major Products: The primary product is EQTQ itself, but derivatives with modified substituents are also possible.
Aplicaciones Científicas De Investigación
EQTQ finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinazolinone scaffold, which interacts with kinases and other cellular targets.
Biology: EQTQ may inhibit specific enzymes involved in cell proliferation or apoptosis.
Industry: It could serve as a precursor for novel materials or dyes.
Mecanismo De Acción
- EQTQ’s mechanism of action likely involves interactions with protein kinases, affecting cell signaling pathways.
- Further studies are needed to elucidate specific targets and downstream effects.
Comparación Con Compuestos Similares
- EQTQ’s unique features lie in its ethoxyphenyl and naphthalen-2-yl substituents.
- Similar compounds include other quinazolinones, such as gefitinib and erlotinib, used in cancer therapy.
Propiedades
Número CAS |
618432-30-7 |
|---|---|
Fórmula molecular |
C28H22N2O3S |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C28H22N2O3S/c1-2-33-23-15-13-22(14-16-23)30-27(32)24-9-5-6-10-25(24)29-28(30)34-18-26(31)21-12-11-19-7-3-4-8-20(19)17-21/h3-17H,2,18H2,1H3 |
Clave InChI |
SMKTUJVWYJZSMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)
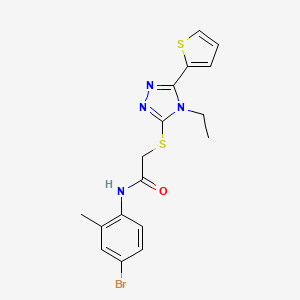
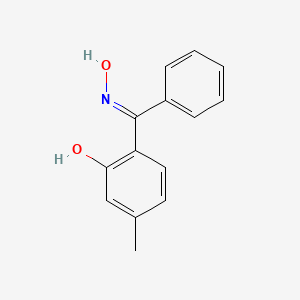
![3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12016853.png)
![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)

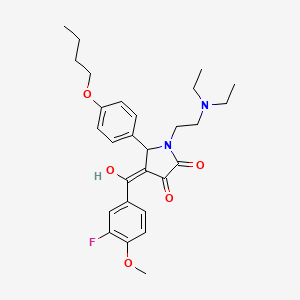
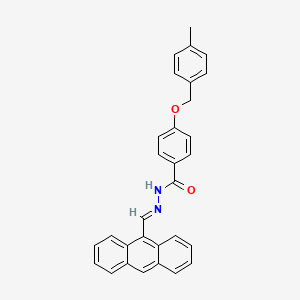
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
![N-(4-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12016882.png)
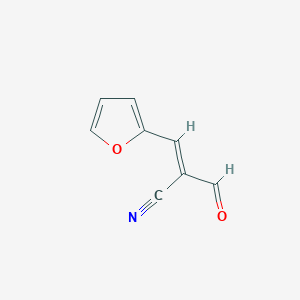
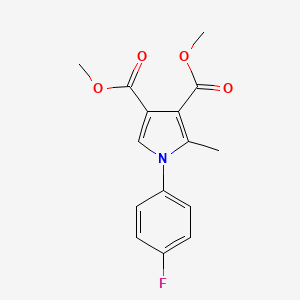
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
